4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-3-24-18-9-8-17(12-14(18)2)25(22,23)21-13-19(10-11-19)15-4-6-16(20)7-5-15/h4-9,12,21H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZCJBZEJLJYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction involving a suitable alkene and a diazo compound.
Sulfonamide Formation: The benzenesulfonamide core is synthesized by reacting a suitable sulfonyl chloride with an amine.
Final Coupling: The cyclopropyl intermediate is then coupled with the benzenesulfonamide core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications in scientific research:
Medicinal Chemistry
4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is primarily studied for its potential therapeutic effects, including:
- Anti-inflammatory Properties: It may inhibit pathways associated with inflammation.
- Anti-tubercular Activity: Preliminary studies suggest efficacy against Mycobacterium tuberculosis.
- Anti-cancer Properties: Research indicates potential in inhibiting cancer cell proliferation.
Biological Research
The compound has shown promise as:
- Enzyme Inhibitor: It may inhibit specific enzymes involved in disease pathways.
- Receptor Modulator: It has been explored for its ability to modulate receptor activity, impacting various biological processes.
Chemical Industry
In industrial applications, this compound serves as:
- Building Block for Synthesis: Utilized in the development of more complex molecular structures.
- Material Science Applications: Investigated for creating new materials with desirable properties.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
-
Study on Anti-inflammatory Activity:
- A study demonstrated that the compound significantly reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
-
Research on Anti-tubercular Effects:
- In vitro tests showed that the compound inhibited the growth of Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis.
-
Cancer Cell Proliferation Inhibition:
- Research indicated that 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide effectively inhibited the proliferation of various cancer cell lines, suggesting its role as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- N-(4-fluorophenyl)-N’-methylbenzenesulfonamide
Uniqueness
4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the ethoxy and cyclopropyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide , also known as CAS Number 1049463-64-0 , is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is with a molecular weight of 363.4 g/mol . The compound features a sulfonamide group, which is often associated with various pharmacological effects.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1049463-64-0 |
Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. While the specific mechanism of this compound requires further elucidation, its structural similarities to known sulfonamide antibiotics suggest it may exhibit similar inhibitory properties against bacterial growth.
Antimicrobial Activity
Recent studies have indicated that compounds in the sulfonamide class can exhibit significant antimicrobial activity. For instance, derivatives with fluorinated phenyl groups have been shown to enhance potency against various bacterial strains. In vitro assays could be conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
Antitumor Potential
Emerging research suggests that certain sulfonamide derivatives possess antitumor properties. The presence of the cyclopropyl group may contribute to increased lipophilicity and cellular penetration, enhancing the compound's ability to disrupt cancer cell proliferation. A study involving similar compounds demonstrated significant cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on sulfonamides indicated that modifications in the aromatic ring significantly influence their antimicrobial efficacy. Compounds featuring electron-withdrawing groups like fluorine showed improved activity against resistant strains .
- Antitumor Activity : A related research project evaluated several sulfonamide derivatives for their cytotoxic effects on human cancer cell lines. The findings revealed that specific structural modifications led to enhanced apoptosis in treated cells, suggesting a promising avenue for further exploration with 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated that similar compounds exhibit favorable absorption and distribution profiles, making them suitable candidates for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
